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Compound of Interest

Compound Name: ML395

Cat. No.: B609165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic cross-reactivity of ML395, a

potent and selective allosteric inhibitor of phospholipase D2 (PLD2). Understanding the

selectivity of a chemical probe is paramount for the accurate interpretation of experimental

results and for the advancement of drug discovery programs. This document objectively

compares the activity of ML395 against its primary target with its activity against other

enzymes, presenting available data, outlining experimental methodologies, and visualizing

relevant biological and experimental workflows.

Executive Summary
ML395 is a well-characterized inhibitor of PLD2 with significant selectivity over its closely

related isoform, PLD1. This selectivity is a key attribute, as non-specific inhibition of lipid-

modifying enzymes can lead to confounding off-target effects. To further characterize its

specificity, ML395 has been profiled against a broad panel of enzymes, receptors, and ion

channels. This guide summarizes the available data on its cross-reactivity, providing a clear

picture of its suitability as a selective chemical probe for studying the biological functions of

PLD2.
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The primary target of ML395 is phospholipase D2 (PLD2), an enzyme involved in various

cellular processes, including signal transduction, membrane trafficking, and cytoskeletal

organization. The inhibitory activity of ML395 is most pronounced against PLD2, with

significantly lower activity against the PLD1 isoform.

Target Enzyme IC50 (nM)
Selectivity vs.
PLD2

Data Source

Phospholipase D2

(PLD2)
360 - [1]

Phospholipase D1

(PLD1)
>30,000 >83-fold [1]

While specific quantitative data for a broader enzyme panel is not publicly available, it has

been reported that ML395 exhibits a "cleaner" ancillary pharmacology profile compared to

other PLD inhibitors, based on screening against a Eurofins SafetyScreen44 panel. This panel

typically includes a range of G-protein coupled receptors, ion channels, transporters, and other

enzymes. The lack of significant off-target interactions in this panel suggests a high degree of

selectivity for ML395.

Signaling Pathway of PLD2
ML395 inhibits PLD2, which is a key node in cellular signaling. PLD2 catalyzes the hydrolysis

of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA acts as a

second messenger, influencing a multitude of downstream signaling pathways.
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Figure 1: Simplified PLD2 signaling pathway and the inhibitory action of ML395.

Experimental Protocols
Phospholipase D (PLD) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds

against PLD enzymes.

1. Materials and Reagents:

Recombinant human PLD1 and PLD2 enzymes

Phosphatidylcholine (PC) substrate (e.g., fluorescently labeled or radiolabeled)

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA)

ML395 and other test compounds dissolved in DMSO

96-well microplates (black plates for fluorescence assays)
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Plate reader capable of detecting fluorescence or radioactivity

2. Procedure:

Prepare serial dilutions of ML395 and other test compounds in DMSO.

In a 96-well plate, add a small volume of the compound dilutions to the assay wells. Include

wells with DMSO only as a vehicle control.

Add the PLD enzyme (PLD1 or PLD2) to the wells and incubate for a pre-determined time

(e.g., 15-30 minutes) at room temperature to allow for compound binding.

Initiate the enzymatic reaction by adding the PC substrate to all wells.

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

Measure the signal (fluorescence or radioactivity) using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control.

Determine the IC50 values by fitting the data to a dose-response curve using appropriate

software.

Cross-Reactivity Screening Workflow
The assessment of off-target effects is a critical step in the characterization of a chemical

probe. A typical workflow for this process is depicted below.
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Figure 2: General experimental workflow for determining the cross-reactivity of a compound.
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ML395 serves as a valuable research tool due to its high potency and selectivity for PLD2 over

PLD1. While comprehensive quantitative data against a wide array of enzymes is not publicly

detailed, the available information from broad panel screenings suggests a favorable selectivity

profile with minimal off-target activity. For researchers investigating the specific roles of PLD2,

ML395 remains a superior chemical probe compared to less selective alternatives. It is,

however, always recommended that researchers confirm the activity and selectivity of ML395 in

their specific assay systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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